molecular formula C14H21NO B5329397 N-(sec-butyl)-2-(4-ethylphenyl)acetamide

N-(sec-butyl)-2-(4-ethylphenyl)acetamide

Cat. No.: B5329397
M. Wt: 219.32 g/mol
InChI Key: JJVUQCWNXYMDQE-UHFFFAOYSA-N
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Description

N-(sec-butyl)-2-(4-ethylphenyl)acetamide is an acetamide derivative characterized by a sec-butyl group attached to the nitrogen atom and a 4-ethylphenyl moiety linked to the acetamide backbone. Acetamides are widely studied for their diverse pharmacological activities, including anti-cancer, antimicrobial, and neuroactive properties .

Properties

IUPAC Name

N-butan-2-yl-2-(4-ethylphenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21NO/c1-4-11(3)15-14(16)10-13-8-6-12(5-2)7-9-13/h6-9,11H,4-5,10H2,1-3H3,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJVUQCWNXYMDQE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)CC(=O)NC(C)CC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Acetamide Derivatives

The pharmacological and physicochemical properties of acetamide derivatives are heavily influenced by their substituents. Below is a detailed comparison of N-(sec-butyl)-2-(4-ethylphenyl)acetamide with analogous compounds:

Structural and Functional Group Analysis
Compound Name Key Substituents Target Activity References
This compound - N-sec-butyl
- 4-ethylphenyl
Not explicitly reported N/A
VUAA1 (N-(4-ethylphenyl)-2-((4-ethyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl)thio)acetamide) - 4-ethylphenyl
- Triazolyl thio group
- Pyridinyl ring
Orco receptor agonist
2-(benzhydrylsulfinyl)-N-(4-ethylphenyl)acetamide (4d) - 4-ethylphenyl
- Benzhydrylsulfinyl
Psychostimulant (modafinil analog)
N-(4-methoxyphenyl)-2-(4-pyrrolidin-1-ylquinazoline-2-sulfonyl)acetamide (38) - 4-methoxyphenyl
- Quinazoline sulfonyl
- Pyrrolidinyl
Anti-cancer (HCT-116, MCF-7)
2-(4-(benzo[d]thiazol-5-ylsulfonyl)piperazin-1-yl)-N-(3,5-difluorophenyl)acetamide (47) - 3,5-difluorophenyl
- Benzo[d]thiazol sulfonyl
- Piperazinyl
Antimicrobial (gram-positive bacteria)

Key Observations :

  • This property aligns with psychostimulant acetamides like 4d .
  • Receptor Specificity : The absence of a sulfonyl or triazolyl group in the target compound distinguishes it from VUAA1, a potent Orco agonist , and anti-cancer derivatives with quinazoline sulfonyl groups .
  • However, substituents like benzhydrylsulfinyl (in 4d) or triazolyl thio (in VUAA1) are critical for their specific activities .
Pharmacological Activity Comparison
Activity Type Target Compound (Inferred) Analogous Compounds
Anti-cancer Likely low Compound 38 (IC₅₀ < 10 µM against HCT-116)
Antimicrobial Moderate potential Compounds 47–50 (MIC = 2–8 µg/mL against S. aureus)
Neuroactive High potential 4d (reduced immobility time in FST, anxiogenic in EPM)
Insect Olfaction Unlikely VUAA1 (EC₅₀ = 20 µM for Orco activation)
Physicochemical Properties
  • Solubility : The sec-butyl group may reduce aqueous solubility compared to polar derivatives like N-(4-nitrophenyl)acetamide .
  • Metabolic Stability : Bulky substituents (e.g., 4-ethylphenyl) may slow hepatic metabolism, as seen in modafinil analogs .

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